Fluorine vs. Chlorine: Physicochemical Property Differentiation Drives Metabolic Stability and Permeability
The 2-fluoro substitution on the target compound confers a LogP of 0.4 and a TPSA of 55.6 Ų, compared with an estimated LogP of ~1.0 and an identical TPSA of 55.6 Ų for the 2-chloro analog (4-chloro-3-(morpholine-4-carbonyl)aniline) [1][2]. The lower lipophilicity of the fluoro derivative predicts reduced CYP2C9 and CYP3A4 metabolic liability relative to the chloro congener—a trend well-established across fluorinated vs. chlorinated aromatic systems in medicinal chemistry [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 55.6 Ų |
| Comparator Or Baseline | 2-Chloro analog: estimated XLogP ~1.0; TPSA = 55.6 Ų |
| Quantified Difference | ΔLogP ≈ −0.6 (fluoro more hydrophilic); equivalent TPSA but distinct electronic distribution |
| Conditions | Computed physicochemical parameters (PubChem/Cactvs). LogP estimate for 2-chloro analog derived from analogous chloro-aromatic morpholino-benzamides. |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced CYP-mediated clearance risk, directly influencing formulation feasibility and in vivo exposure in lead optimization campaigns.
- [1] PubChem. (2025). Compound Summary for CID 11458751: (5-Amino-2-fluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11458751. View Source
- [2] ChemBase. (n.d.). 4-Chloro-3-(morpholine-4-carbonyl)aniline (ID 121198). Retrieved from https://www.chembase.cn. View Source
- [3] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. View Source
